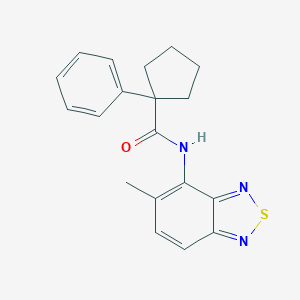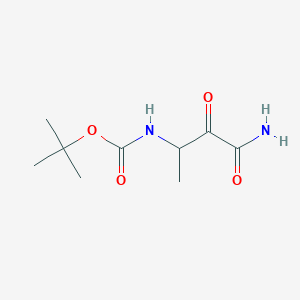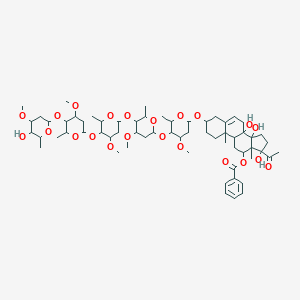![molecular formula C13H17BrN2O2 B235379 N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide, also known as Br-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid, which has been widely used for the treatment of pain and inflammation. Br-MPA has been shown to possess anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide is not fully understood, but it is believed to act through inhibition of cyclooxygenase-2 (COX-2) and activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of this enzyme leads to a reduction in inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide has several advantages as a research tool, including its high purity and stability, as well as its well-defined mechanism of action. However, there are also limitations to its use, including its potential toxicity and the need for further investigation into its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide, including its use as a therapeutic agent for the treatment of pain, inflammation, and cancer. Further investigation is also needed to fully understand its mechanism of action and potential side effects. Additionally, this compound may have potential applications in the treatment of metabolic disorders such as type 2 diabetes. Overall, this compound holds great promise as a therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation associated with various diseases such as arthritis. This compound has also been shown to possess anticancer properties, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C13H17BrN2O2 |
|---|---|
Molekulargewicht |
313.19 g/mol |
IUPAC-Name |
N-(3-bromo-4-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-13(17)15-10-3-4-12(11(14)9-10)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
InChI-Schlüssel |
VXRNYVSTXWMVBX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)

![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)

![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)



![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)